tert-Butyl (3S)-3-hydroxy-2,2-dimethyl-azetidine-1-carboxylate

Description

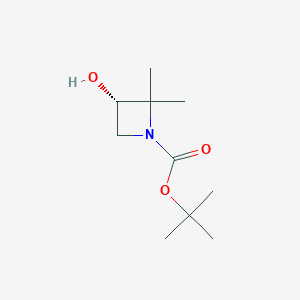

tert-Butyl (3S)-3-hydroxy-2,2-dimethyl-azetidine-1-carboxylate (CAS: 2227198-70-9; molecular formula: C₁₀H₁₉NO₃) is a chiral azetidine derivative featuring a four-membered nitrogen-containing ring system. The compound’s structure includes a stereospecific hydroxyl group at the 3S position and 2,2-dimethyl substituents on the azetidine ring, which confer conformational rigidity and influence its physicochemical properties . This compound is primarily utilized as a building block in medicinal chemistry for drug discovery, leveraging the azetidine ring’s propensity to enhance metabolic stability and bioavailability in bioactive molecules.

Properties

IUPAC Name |

tert-butyl (3S)-3-hydroxy-2,2-dimethylazetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-9(2,3)14-8(13)11-6-7(12)10(11,4)5/h7,12H,6H2,1-5H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDNPDFRFBLSJBI-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CN1C(=O)OC(C)(C)C)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H](CN1C(=O)OC(C)(C)C)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Tert-Butyl (3S)-3-hydroxy-2,2-dimethyl-azetidine-1-carboxylate finds diverse applications across several fields:

Chemistry: As an intermediate in the synthesis of complex organic molecules and heterocycles.

Biology: Used in the study of enzyme interactions due to its stable structure and reactivity.

Medicine: Investigated as a potential building block for drug development, especially in designing inhibitors targeting specific enzymes.

Industry: Utilized in the production of polymers and resins owing to its unique ring structure and functional groups.

Mechanism of Action

The compound exerts its effects primarily through interaction with biological targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active site residues, while the azetidine ring can engage in hydrophobic interactions. These interactions modulate enzyme activity or receptor binding, influencing cellular pathways and biological responses.

Comparison with Similar Compounds

tert-Butyl 3-(1-Hydroxybutyl)-2-(4-methoxyphenyl)azetidine-1-carboxylate (1h)

- Structure : Features a 4-methoxyphenyl group and a 1-hydroxybutyl chain at positions 2 and 3, respectively.

- Synthesis : Prepared via a regioselective protocol with 42% yield using preparative HPLC purification .

- The hydroxybutyl chain increases hydrophilicity (predicted LogP ≈ 2.1) compared to the target compound’s LogP (~0.9) .

tert-Butyl 3-(2-methoxy-2-oxoethyl)-3-(morpholin-4-yl)azetidine-1-carboxylate ()

tert-Butyl 3-(3-hydroxy-3-methyl-azetidin-1-yl)azetidine-1-carboxylate (CAS 1257294-14-6)

tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate (CAS 1420859-80-8)

- Structure : Substituted with a bromoethyl group.

- Properties : Molecular weight = 264.16 g/mol; LogP = 1.34; TPSA = 38.3 Ų .

- Key Differences :

- Bromine enables alkylation reactions, making it a versatile intermediate.

- Higher lipophilicity compared to the target compound may improve tissue penetration .

Biological Activity

tert-Butyl (3S)-3-hydroxy-2,2-dimethyl-azetidine-1-carboxylate is a compound of interest due to its potential biological activities. Understanding its pharmacological properties, mechanisms of action, and therapeutic applications is crucial for its development in medicinal chemistry.

- Molecular Formula : C12H23NO4

- Molecular Weight : 231.29 g/mol

- CAS Number : 2227198-70-9

- Structure : The compound features a tert-butyl group, a hydroxyl group, and an azetidine ring, contributing to its unique biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of similar azetidine derivatives. For instance, compounds with azetidine structures have shown efficacy against multidrug-resistant pathogens such as Staphylococcus aureus and Clostridium difficile . While specific data on this compound is limited, the presence of the azetidine moiety suggests potential antimicrobial properties.

The mechanism by which azetidine derivatives exert their biological effects often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways. For example, studies on related compounds indicate that they may inhibit key enzymes involved in bacterial growth and replication .

Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial properties of azetidine derivatives demonstrated that certain compounds exhibited minimum inhibitory concentrations (MIC) as low as 4 μg/mL against resistant strains of C. difficile and MRSA . Although specific results for this compound are not documented, its structural similarities suggest it could exhibit comparable activity.

Study 2: Toxicity Profile

Assessment of toxicity is crucial for any new compound. In related studies, azetidine derivatives were tested on human cell lines (e.g., MCF-7) to evaluate cytotoxicity. One compound maintained over 90% cell viability even at concentrations significantly higher than its MIC . This indicates a favorable toxicity profile that could be expected for this compound.

Research Findings

| Property | Value |

|---|---|

| Molecular Weight | 231.29 g/mol |

| Antimicrobial Activity | Potential against MRSA |

| Toxicity | High tolerance in MCF-7 |

| Structure | Azetidine derivative |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.